

Assessing Off-Target Effects of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *1H-pyrazole-3-carboxamide*

Cat. No.: *B1256530*

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The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of diseases, particularly cancer. While these inhibitors can exhibit high potency for their intended targets, ensuring their selectivity across the human kinome is a critical challenge in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target profiles of several pyrazole-based kinase inhibitors, supported by experimental data, detailed methodologies for assessment, and visualizations of relevant pathways and workflows.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize the inhibitory activities (IC₅₀/K_i in nM) of selected pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases. For comparison, data for non-pyrazole-based inhibitors targeting the same primary kinase families are included.

Table 1: Comparison of JAK Inhibitors

Kinase Target	Ruxolitinib (Pyrazole-based)[1][2]	Baricitinib (Non-pyrazole-based)[3][4]
Primary Targets		
JAK1	IC ₅₀ : 3.3 nM	IC ₅₀ : 5.9 nM
JAK2	IC ₅₀ : 2.8 nM	IC ₅₀ : 5.7 nM
JAK3	IC ₅₀ : 428 nM	IC ₅₀ : >400 nM
TYK2	IC ₅₀ : 19 nM	IC ₅₀ : 53 nM
Selected Off-Targets		
LRRK2(G2019S)	K _d : 90 nM	K _d : 5800 nM (CK2- α 2)
ROCK1	K _d : 60 nM	-
ROCK2	K _d : 52 nM	-
MAP3K2	K _d : 41 nM	-
CAMK2A	K _d : 46 nM	-
DAPK1	K _d : 72 nM	-

Table 2: Comparison of Aurora Kinase Inhibitors

Kinase Target	Tozasertib (VX-680) (Pyrazole-based)[5][6][7][8]	Danusertib (PHA-739358) (Non-pyrazole-based)[9] [10][11]
Primary Targets		
Aurora A	K _i : 0.6 nM	IC ₅₀ : 13 nM
Aurora B	K _i : 18 nM	IC ₅₀ : 79 nM
Aurora C	K _i : 4.6 nM	IC ₅₀ : 61 nM
Selected Off-Targets		
Abl	K _i : 30 nM	IC ₅₀ : 25 nM
FLT3	K _i : 30 nM	IC ₅₀ : 669 nM
RET	-	IC ₅₀ : 31 nM
FGFR1	-	IC ₅₀ : 47 nM
TrkA	-	IC ₅₀ : 31 nM
Lck	-	IC ₅₀ : 155 nM
c-Kit	-	IC ₅₀ : 407 nM
VEGFR2	-	IC ₅₀ : 432 nM

Table 3: Comparison of Cyclin-Dependent Kinase (CDK) Inhibitors

Kinase Target	AT7519 (Pyrazole-based) [12][13][14][15]	Flavopiridol (Non-pyrazole-based)[16][17] [18]
Primary Targets		
CDK1/cyclin B	IC ₅₀ : 210 nM	IC ₅₀ : ~100 nM
CDK2/cyclin A	IC ₅₀ : 47 nM	IC ₅₀ : ~100 nM
CDK4/cyclin D1	IC ₅₀ : 100 nM	IC ₅₀ : ~100 nM
CDK5/p35	IC ₅₀ : <10 nM	-
CDK6/cyclin D3	IC ₅₀ : 170 nM	IC ₅₀ : ~100 nM
CDK9/cyclin T1	IC ₅₀ : <10 nM	IC ₅₀ : <100 nM
Selected Off-Targets		
GSK3β	IC ₅₀ : 89 nM	IC ₅₀ : 280 nM
MAP Kinase	Inactive	IC ₅₀ : >14,000 nM
PAK	Inactive	IC ₅₀ : >14,000 nM
PKC	Inactive	IC ₅₀ : >14,000 nM
EGFR	Inactive	IC ₅₀ : >14,000 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor selectivity. Below are protocols for commonly employed assays.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against a purified kinase using a radiometric assay.

- Materials:
 - Purified recombinant kinase

- Kinase-specific substrate (protein or peptide)
- [γ -³²P]ATP or [γ -³³P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
- Test inhibitor dissolved in DMSO
- ATP solution
- Phosphocellulose or filter paper
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation counter and fluid

- Procedure:
 - Prepare serial dilutions of the test inhibitor in DMSO.
 - In a microplate, add the kinase, substrate, and kinase reaction buffer.
 - Add the diluted inhibitor or DMSO (vehicle control) to the wells.
 - Initiate the kinase reaction by adding [γ -³²P]ATP.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
 - Stop the reaction by spotting the reaction mixture onto phosphocellulose or filter paper.
 - Wash the paper extensively with the wash buffer to remove unincorporated [γ -³²P]ATP.
 - Measure the incorporated radioactivity using a scintillation counter.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

- Materials:
 - Cultured cells
 - Test inhibitor
 - Phosphate-buffered saline (PBS) with protease inhibitors
 - Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
 - Equipment for heat treatment (e.g., PCR cycler)
 - Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
- Procedure:
 - Treat cultured cells with the test inhibitor or vehicle control for a specified duration.
 - Harvest and wash the cells with ice-cold PBS containing protease inhibitors.
 - Resuspend the cells in PBS and aliquot into PCR tubes.
 - Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
 - Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
 - Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
 - Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

- Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[19][20][21]

KINOMEscan™ Profiling

KINOMEscan™ is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.

- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[22]
- General Workflow:
 - A DNA-tagged kinase, an immobilized ligand, and the test compound are incubated together.
 - If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.
 - The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
 - The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger binding affinity. Dissociation constants (K_d) can also be determined.

Mandatory Visualizations

Signaling Pathway Diagram

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Experimental Workflow Diagram

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References

- 1. rndsystems.com [rndsystems.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe Danusertib | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 20. scispace.com [scispace.com]

- 21. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [benchchem.com](#) [benchchem.com]
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